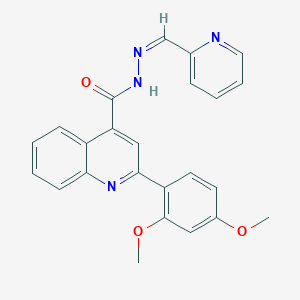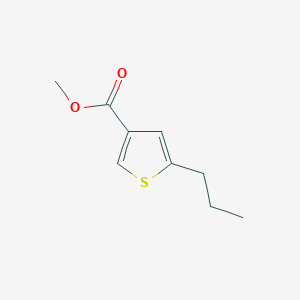
2-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide
描述
2-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide, also known as DMQX, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. DMQX is a potent antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype, which is involved in excitatory neurotransmission.
作用机制
2-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide acts as a competitive antagonist of the AMPA receptor subtype. It binds to the receptor site and prevents the binding of glutamate, which is the natural ligand for the receptor. This results in the inhibition of the receptor and the reduction of excitatory neurotransmission.
Biochemical and Physiological Effects:
2-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide has been shown to have a number of biochemical and physiological effects. In animal studies, 2-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide has been found to reduce seizure activity and protect against neuronal damage in models of stroke and traumatic brain injury. 2-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, 2-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide has been found to have analgesic effects in animal models of chronic pain.
实验室实验的优点和局限性
2-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide has a number of advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptor subtype, which makes it a valuable tool for studying the role of AMPA receptors in neurological disorders. 2-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide is also relatively easy to synthesize, which makes it accessible to researchers. However, there are some limitations to using 2-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide in lab experiments. It has a relatively short half-life, which means that it must be administered frequently to maintain its effects. In addition, 2-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide has limited solubility in water, which can make it difficult to administer in some experimental settings.
未来方向
There are a number of future directions for research on 2-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide. One area of interest is the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's disease. 2-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide has been shown to improve cognitive function in animal models of Alzheimer's disease, and further research could explore its potential as a therapeutic agent for this condition. Another area of interest is the use of 2-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide as a tool for studying the role of AMPA receptors in synaptic plasticity. Finally, there is potential for the development of new drugs based on the structure of 2-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide that could have improved pharmacological properties.
科学研究应用
2-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide has been extensively studied in the field of neuroscience due to its ability to block AMPA receptors. AMPA receptors are involved in synaptic plasticity, which is the ability of synapses to strengthen or weaken over time in response to changes in neural activity. By blocking AMPA receptors, 2-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide can prevent synaptic plasticity and reduce the excitability of neurons. This makes 2-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide a valuable tool for studying the role of AMPA receptors in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
属性
IUPAC Name |
2-(2,4-dimethoxyphenyl)-N-[(Z)-pyridin-2-ylmethylideneamino]quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3/c1-30-17-10-11-19(23(13-17)31-2)22-14-20(18-8-3-4-9-21(18)27-22)24(29)28-26-15-16-7-5-6-12-25-16/h3-15H,1-2H3,(H,28,29)/b26-15- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHZBBYLAJTASI-YSMPRRRNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=CC=N4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C\C4=CC=CC=N4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethoxyphenyl)-N'-[(Z)-pyridin-2-ylmethylidene]quinoline-4-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3-ethoxyphenyl)quinoline](/img/structure/B4264615.png)
![2-(3-butoxyphenyl)-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-4-quinolinecarboxamide](/img/structure/B4264622.png)
![1-[(2-chlorophenyl)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4264627.png)

![methyl 5-(aminocarbonyl)-2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4264651.png)
![isopropyl 5-(aminocarbonyl)-2-{[(2-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4264653.png)
![isopropyl 5-(aminocarbonyl)-2-{[(3,4-dichlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4264662.png)
![methyl 2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4264668.png)
![2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5-propyl-3-thiophenecarboxamide](/img/structure/B4264678.png)
![1-[(3,4-dichlorophenyl)acetyl]-4-(diphenylmethyl)piperazine](/img/structure/B4264693.png)



![6-({[2,5-bis(ethoxycarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4264728.png)